molecular formula C7H11NOS B12331333 3-Thia-9-azabicyclo[3.3.1]nonan-7-one

3-Thia-9-azabicyclo[3.3.1]nonan-7-one

Cat. No.: B12331333
M. Wt: 157.24 g/mol
InChI Key: NNSIOAGUOSMXDT-UHFFFAOYSA-N
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Description

3-Thia-9-azabicyclo[331]nonan-7-one is a bicyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Thia-9-azabicyclo[3.3.1]nonan-7-one can be synthesized through a double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkoxyalkylamines and paraformaldehyde in acetous methanol . Another method involves the reduction of 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones by alkali metal hydride complexes, leading to a mixture of two stereoisomeric secondary alcohols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Thia-9-azabicyclo[3.3.1]nonan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of secondary alcohols.

    Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Alkali metal hydride complexes such as sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Thia-9-azabicyclo[3.3.1]nonan-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets and pathways. For example, its analgesic effects may be due to its interaction with opioid receptors, while its antiarrhythmic properties could be related to its influence on ion channels in cardiac cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thia-9-azabicyclo[3.3.1]nonan-7-one is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

3-thia-9-azabicyclo[3.3.1]nonan-7-one

InChI

InChI=1S/C7H11NOS/c9-7-1-5-3-10-4-6(2-7)8-5/h5-6,8H,1-4H2

InChI Key

NNSIOAGUOSMXDT-UHFFFAOYSA-N

Canonical SMILES

C1C2CSCC(N2)CC1=O

Origin of Product

United States

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